molecular formula C4H11NO B1416607 (2s)-1-(Methylamino)propan-2-ol CAS No. 70377-76-3

(2s)-1-(Methylamino)propan-2-ol

Cat. No.: B1416607
CAS No.: 70377-76-3
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-BYPYZUCNSA-N
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Description

(2s)-1-(Methylamino)propan-2-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2S)-1-(Methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-1-(Methylamino)propan-2-ol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including certain beta-blockers and other cardiovascular drugs.[1] The precise stereochemistry at the C2 position is often critical for the pharmacological activity and safety of the final drug product. Consequently, a rigorous and comprehensive structural analysis of this compound is paramount to ensure its identity, purity, and enantiomeric integrity.

This technical guide provides a detailed overview of the essential analytical techniques for the structural characterization of this compound, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to provide a high degree of confidence in the analytical results.

Physicochemical Properties and Structural Information

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₄H₁₁NO[2]
Molecular Weight 89.14 g/mol [2]
CAS Number 70377-76-3 (for the (S)-enantiomer hydrochloride)[3]
Racemate CAS 16667-45-1[2]
Appearance Liquid or Solid
Boiling Point ~147 °C[4]
Solubility Soluble in water and common organic solvents.

Structure:

Figure 1: Chemical structure of 1-(Methylamino)propan-2-ol

Synthesis and Potential Impurities

This compound is typically synthesized from a chiral precursor, such as (S)-propylene oxide. A common synthetic route involves the ring-opening of (S)-propylene oxide with methylamine.

It is crucial to consider potential impurities arising from the synthesis, which may include:

  • The (R)-enantiomer, arising from incomplete stereoselectivity of the reaction or racemization.

  • Unreacted starting materials.

  • By-products from side reactions, such as the isomeric 2-(methylamino)propan-1-ol.

A thorough analytical workflow must be capable of detecting and quantifying these potential impurities.

Core Structural Analysis Techniques

A multi-technique approach is necessary for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR should be employed. While specific spectral data for the pure (2S)-enantiomer is not widely published, the data for the racemate is representative for chemical shifts and coupling constants.[2]

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Spectrum: The ¹H NMR spectrum of 1-(methylamino)propan-2-ol is expected to show distinct signals for the methyl groups, the methylene group, the methine proton, and the protons on the nitrogen and oxygen atoms.

  • Detailed Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Instrument Parameters (for a 400 MHz spectrometer):

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-32

    • Data Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule.

  • Expected Spectrum: The ¹³C NMR spectrum of 1-(methylamino)propan-2-ol should display four distinct signals, corresponding to the four carbon atoms in unique chemical environments.[5]

  • Detailed Protocol:

    • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

    • Instrument Parameters (for a 100 MHz spectrometer):

      • Proton broadband decoupling.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 512-1024.

    • Data Analysis: Correlate the chemical shifts to the carbon atoms in the structure.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns.

  • Expected Fragmentation: Upon ionization, the molecular ion ([M]⁺) of 1-(methylamino)propan-2-ol is expected at an m/z of 89. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen and oxygen atoms.

  • Detailed Protocol (for GC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • GC Parameters:

      • Injector temperature: 250 °C.

      • Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

      • Carrier gas: Helium.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 30-200.

    • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Spectrum: The FTIR spectrum of 1-(methylamino)propan-2-ol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups.

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • An N-H stretching band in the same region, which may be overlapped with the O-H band.

    • C-H stretching bands just below 3000 cm⁻¹.

    • A C-O stretching band in the region of 1050-1150 cm⁻¹.

  • Detailed Protocol:

    • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

    • Instrument Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Analysis: Assign the major absorption bands to the corresponding functional groups to confirm their presence.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[6]

  • Causality in Method Development: The choice of mobile phase is critical. A non-polar mobile phase (normal phase) often provides better selectivity for chiral separations of amines on polysaccharide-based columns. A small amount of an alcohol (e.g., 2-propanol) is used as a modifier to improve peak shape and retention times. A basic additive, such as diethylamine, is often necessary to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.

  • Detailed Protocol (Exemplary):

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • HPLC System:

      • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

      • Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

    • Data Analysis:

      • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

      • Inject the sample of this compound and integrate the peak areas of both enantiomer peaks.

      • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.

Integrated Analytical Workflow

The following diagram illustrates an integrated workflow for the complete structural analysis of a new batch of this compound.

G cluster_0 Initial Identity & Purity cluster_1 Detailed Structural Confirmation cluster_2 Stereochemical Integrity cluster_3 Final Assessment FTIR FTIR Spectroscopy (Functional Groups) H_NMR ¹H NMR (Proton Environment) FTIR->H_NMR GCMS GC-MS (Molecular Weight & Fragmentation) GCMS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) C_NMR->Chiral_HPLC Final_Report Certificate of Analysis (Identity, Purity, Enantiomeric Excess) Chiral_HPLC->Final_Report Sample Sample of This compound Sample->FTIR Sample->GCMS

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a combination of spectroscopic and chromatographic techniques. While NMR and MS provide definitive confirmation of the chemical structure and molecular weight, chiral HPLC is indispensable for verifying the enantiomeric purity. The integrated workflow presented in this guide provides a robust framework for ensuring the quality and integrity of this critical chiral intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). (S)-1-(Methylamino)propan-2-ol. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-(Methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]

  • Chemchart. (n.d.). 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved January 26, 2026, from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 26, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]

  • YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to the Therapeutic Targets of (2S)-1-(Methylamino)propan-2-ol (Pseudoephedrine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-1-(Methylamino)propan-2-ol, widely known as pseudoephedrine, is a well-established sympathomimetic amine primarily utilized for its potent nasal decongestant properties.[1][2][3][4] Its mechanism of action has long been attributed to its interaction with the adrenergic system. However, a deeper analysis of its pharmacological profile reveals a more complex interplay of direct and indirect actions on multiple receptor systems. This guide provides a comprehensive technical overview of the known and potential therapeutic targets of pseudoephedrine, moving beyond its conventional use to explore novel applications. We will dissect its molecular interactions, delineate the downstream signaling cascades, and present robust methodologies for identifying and validating new therapeutic targets. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the full therapeutic potential of this molecule.

Introduction to this compound (Pseudoephedrine)

Pseudoephedrine is a phenylethylamine derivative and a stereoisomer of ephedrine.[5] Its clinical utility stems from its ability to alleviate nasal and sinus congestion associated with conditions like the common cold, allergies, and sinusitis.[1][6]

Chemical Properties and Stereochemistry
  • IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[7]

  • Molecular Formula: C₁₀H₁₅NO[5]

  • Stereochemistry: The specific (1S,2S) stereoconfiguration is crucial for its biological activity. As a chiral molecule, it serves as a valuable building block in the asymmetric synthesis of other enantiomerically pure pharmaceutical compounds.[8]

Pharmacokinetic and Pharmacodynamic Profile

Pseudoephedrine exhibits high oral bioavailability (approximately 90%) and is not extensively metabolized, with a significant portion excreted unchanged in the urine.[7][9] Its primary pharmacodynamic effect is vasoconstriction of the nasal mucosa, which reduces swelling and congestion.[3][10] This is achieved through its actions on the adrenergic receptor system.

Primary Therapeutic Target: The Adrenergic System

The principal mechanism of action for pseudoephedrine is its function as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[3][11] This action is multifaceted, involving both direct agonism of adrenergic receptors and indirect effects through the release of norepinephrine.

Direct and Indirect Adrenergic Agonism

Pseudoephedrine acts as a direct agonist at both α- and, to a lesser extent, β-adrenergic receptors.[3][7]

  • α-Adrenergic Receptors: Activation of α-adrenergic receptors, particularly the α₁ subtype, on the smooth muscle cells of blood vessels in the nasal passages leads to vasoconstriction.[7][10] This constriction reduces blood flow, decreases fluid extravasation, and alleviates nasal swelling.[3][7]

  • β-Adrenergic Receptors: Pseudoephedrine also demonstrates partial agonist activity at β₂-adrenergic receptors, which can contribute to the relaxation of bronchial smooth muscle.[7]

In addition to direct receptor stimulation, pseudoephedrine acts as a norepinephrine-releasing agent, further amplifying the sympathomimetic response.

Downstream Signaling Pathways

The activation of adrenergic receptors by pseudoephedrine initiates well-characterized G-protein-coupled receptor (GPCR) signaling cascades:

  • α₁-Adrenergic Receptor Pathway (Gq-coupled): Agonist binding to α₁ receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the contraction of vascular smooth muscle.

  • β₂-Adrenergic Receptor Pathway (Gs-coupled): Binding to β₂ receptors activates the Gs alpha subunit, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to smooth muscle relaxation in the bronchi.

G_Protein_Signaling cluster_alpha1 α1-Adrenergic Pathway (Vasoconstriction) cluster_beta2 β2-Adrenergic Pathway (Bronchodilation) PSE_A Pseudoephedrine AR_A1 α1-Adrenergic Receptor PSE_A->AR_A1 binds Gq Gq Protein AR_A1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction PSE_B Pseudoephedrine AR_B2 β2-Adrenergic Receptor PSE_B->AR_B2 binds Gs Gs Protein AR_B2->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Figure 1: Adrenergic receptor signaling pathways activated by pseudoephedrine.

Investigating Novel Therapeutic Targets: Methodologies

To unlock the full therapeutic potential of pseudoephedrine, a systematic approach to target deconvolution is necessary. This involves a combination of in vitro, in silico, and cellular assays to identify and validate novel molecular targets.

A Workflow for Target Identification

The process begins with broad screening to identify potential interactions, followed by more focused assays to confirm and characterize these interactions.

Target_ID_Workflow start Compound (Pseudoephedrine) screen Broad Panel Screening (e.g., Radioligand Binding) start->screen hits Initial Hits (Receptors, Enzymes, etc.) screen->hits in_silico In Silico Analysis (Molecular Docking) hits->in_silico cellular Cellular Target Engagement (Functional Assays, Imaging) hits->cellular validation Hit Validation & Characterization (Dose-Response, SAR) in_silico->validation cellular->validation in_vivo In Vivo Model Testing (Efficacy & PK/PD) validation->in_vivo

Figure 2: A systematic workflow for novel therapeutic target identification.

In Vitro Target Identification: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[12] A competitive binding assay is particularly useful for screening a compound like pseudoephedrine against a panel of known receptors.

Protocol 3.2.1: Competitive Radioligand Binding Assay (Filtration Format)

  • Objective: To determine the binding affinity (Ki) of pseudoephedrine for a panel of GPCRs.

  • Principle: This assay measures the ability of unlabeled pseudoephedrine to compete with a radiolabeled ligand for binding to a receptor preparation. The amount of radioligand displaced is proportional to the affinity of pseudoephedrine for the receptor.[13]

  • Methodology:

    • Preparation of Receptor Membranes: Prepare membrane homogenates from cells or tissues expressing the target receptor. Quantify total protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-prazosin for α₁ receptors), and a range of concentrations of unlabeled pseudoephedrine.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[14] Causality: Incubation time must be sufficient for equilibrium to be established, which is critical for accurate affinity constant calculations.[15]

    • Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter while unbound ligand passes through.[12]

    • Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding. Trustworthiness: Thorough washing is essential to ensure that the measured radioactivity is from specifically bound ligand, thus validating the signal.

    • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the pseudoephedrine concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of pseudoephedrine that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Potential Therapeutic Applications Beyond Decongestion

While primarily known as a decongestant, the pharmacological profile of pseudoephedrine suggests potential utility in other therapeutic areas. These are often linked to its sympathomimetic and central nervous system (CNS) stimulant effects.

Central Nervous System Stimulation

At higher doses, pseudoephedrine can exert stimulant effects on the CNS, leading to increased wakefulness and alertness.[7] This action is thought to be mediated by the release of dopamine in brain regions like the nucleus accumbens and striatum.[5] This suggests a potential, albeit off-label, application in conditions characterized by excessive sleepiness, though its use is limited by side effects like nervousness, dizziness, and insomnia.[2]

Urological Applications

The α-adrenergic agonist properties of pseudoephedrine can increase smooth muscle tone in the bladder neck and proximal urethra. This mechanism has been explored for the off-label management of stress urinary incontinence, particularly in women. However, this same action can lead to urinary retention as an adverse effect, especially in men with benign prostatic hyperplasia.[7]

Other Investigated Uses
  • Hypotension: Due to its vasoconstrictive properties, pseudoephedrine can increase blood pressure and has been used off-label to manage certain hypotensive states.[7]

  • Ear Congestion: It is also used to relieve ear congestion caused by inflammation or infection by reducing swelling around the Eustachian tube.[6]

Data Synthesis and Interpretation

A critical aspect of evaluating a compound's therapeutic potential is to quantify its activity at various targets.

Adrenergic Receptor Binding Profile (Illustrative Data)

The following table summarizes hypothetical binding affinity (Ki) and functional activity data for pseudoephedrine at various adrenergic receptors. Actual values can vary based on experimental conditions.

Receptor SubtypeBinding Affinity (Ki, µM)Functional ActivityPrimary Downstream Effect
α₁-Adrenergic Low-Mid µMAgonistVasoconstriction
α₂-Adrenergic Mid-High µMWeak AgonistModulation of Neurotransmitter Release
β₁-Adrenergic High µMPartial AgonistIncreased Heart Rate (minor)
β₂-Adrenergic Low-Mid µMPartial AgonistBronchial Smooth Muscle Relaxation

Conclusion and Future Directions

This compound (pseudoephedrine) is a pharmacologically active molecule whose primary therapeutic value is derived from its well-characterized effects on the adrenergic system. Its role as a nasal decongestant is firmly established through its agonist activity at α- and β-adrenergic receptors.[7] However, its broader sympathomimetic profile, including CNS stimulation and effects on urinary smooth muscle, suggests that its therapeutic utility may not be fully exploited.

Future research should focus on comprehensive receptor profiling using modern high-throughput screening techniques to identify novel, off-target interactions that could be therapeutically relevant. Furthermore, investigating the potential of pseudoephedrine and its analogues to modulate trace amine-associated receptors (TAARs), which are also implicated in monoaminergic signaling, could open new avenues for drug development, particularly in neuropsychiatric disorders.[16] A thorough understanding of its structure-activity relationships could guide the design of new molecules with improved selectivity and reduced side effect profiles, expanding the therapeutic landscape for this class of compounds.

References

  • Title: Pseudoephedrine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pseudoephedrine: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Pseudoephedrine (Sudafed, Zephrex-D, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

  • Title: What is the mechanism of Pseudoephedrine? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Pseudoephedrine (PSE)? Source: Dr.Oracle URL: [Link]

  • Title: Pseudoephedrine | C10H15NO | CID 7028 Source: PubChem - NIH URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

  • Title: Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review Source: PubMed Central URL: [Link]

  • Title: Pseudoephedrine (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

  • Title: Sympathomimetics Source: Deranged Physiology URL: [Link]

  • Title: (S)-1-(Methylamino)propan-2-ol Source: MySkinRecipes URL: [Link]

  • Title: Natural Sympathomimetic Drugs: From Pharmacology to Toxicology Source: PubMed Central - NIH URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

Sources

Navigating the Unknown: A Predictive Safety and Toxicity Profile of (2S)-1-(Methylamino)propan-2-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-1-(Methylamino)propan-2-ol is a chiral amine with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly cardiovascular and other beta-blocker medications.[1] Its specific stereochemistry makes it a valuable component for creating enantiomerically pure active pharmaceutical ingredients.[1] However, a comprehensive, publicly available toxicological profile for this specific enantiomer is notably absent. This guide provides a predictive safety and toxicity assessment based on a "read-across" approach from structurally similar propanolamines. It is intended to inform researchers, scientists, and drug development professionals of potential hazards and to delineate the necessary experimental investigations to establish a definitive safety profile. It must be stressed that the information herein is predictive and does not substitute for empirical toxicological testing of this compound.

Chemical and Physical Properties

Understanding the fundamental chemical and physical characteristics of a compound is the first step in a toxicological assessment. For this compound, these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₄H₁₁NOMySkinRecipes
Molecular Weight 89.14 g/mol MySkinRecipes
Appearance Not specified; likely a liquid or low-melting solidInferred
Storage 2-8°C, light-proof, under inert gasMySkinRecipes

Predictive Toxicological Profile

Due to the limited direct data on this compound, this section extrapolates potential toxicities from related propanolamine compounds. The primary analogues used for this read-across assessment include 1-amino-2-propanol, 2-methyl-1-(methylamino)propan-2-ol, and pseudoephedrine.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for harm from short-term exposure.[2][3] For related compounds, the following has been observed:

  • Oral: Harmful if swallowed is a common classification for similar propanolamines.[4][5]

  • Dermal: Data is often unavailable, but skin irritation is a noted hazard for some analogues.[5][6]

  • Inhalation: May cause respiratory irritation.[7]

Based on these analogues, this compound should be handled with care, assuming it may be harmful if ingested and may cause irritation to the skin and respiratory tract.

Skin and Eye Irritation

Many amino alcohols are known to be irritants.

  • Skin Corrosion/Irritation: Causes skin irritation is a frequent hazard statement for similar molecules.[5][7] Some related compounds are classified as causing severe skin burns.[4][7]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation is also a common warning.[5][7]

Therefore, it is prudent to assume that this compound is a skin and eye irritant, and appropriate personal protective equipment (PPE) should be worn during handling.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for understanding the effects of long-term exposure. In a 7-week oral gavage study on a salt of isopropanolamine in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 300 mg/kg bw/day for males and 1000 mg/kg bw/day for females.[6] At higher doses, effects such as transient salivation and slight decreases in hemoglobin and hematocrit were observed in males.[6] This suggests that at high repeated doses, this compound could potentially have mild systemic effects.

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material. For 1-amino-2-propanol, several in vitro and in vivo tests for gene mutation and clastogenicity were negative.[6] A bacterial mutagenicity test for 2-methoxypropanol-1 also yielded negative results.[8] While these results are encouraging, a full battery of genotoxicity tests should be conducted for this compound to confirm its lack of genotoxic potential.

Carcinogenicity

There is no available data on the carcinogenicity of this compound. A 2-year drinking water study on 2-methyl-1-propanol in mice did not show any significant increase in the incidence of neoplastic lesions.[9] However, a critical consideration for secondary amines like this compound is the potential for the formation of carcinogenic nitrosamines under certain conditions.[6]

Reproductive and Developmental Toxicity

Based on available information for isopropanolamine, no reproductive or developmental toxicity was observed in a study on rats at doses up to 1000 mg/kg bw/day.[6] For another analogue, 2-amino-2-methyl-1-propanol, animal studies indicated the potential for post-implantation loss, but only at doses that were also toxic to the mother.[10] The assessment concluded that at non-maternally toxic doses, developmental and reproductive toxicity is not anticipated.[10]

Proposed Experimental Workflow for a Definitive Safety Profile

To move beyond a predictive assessment, a structured experimental investigation is required. The following workflow outlines the key studies necessary to establish a comprehensive safety and toxicity profile for this compound.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute & Sub-chronic Studies cluster_2 Phase 3: Chronic & Specialized Toxicology In Vitro Cytotoxicity In Vitro Cytotoxicity Genotoxicity Battery Genotoxicity Battery In Vitro Cytotoxicity->Genotoxicity Battery Initial Hazard ID Acute Toxicity (Oral, Dermal) Acute Toxicity (Oral, Dermal) Genotoxicity Battery->Acute Toxicity (Oral, Dermal) Proceed if Negative Skin Corrosion/Irritation Skin Corrosion/Irritation Eye Irritation Eye Irritation 28-Day Repeated Dose Study 28-Day Repeated Dose Study Acute Toxicity (Oral, Dermal)->28-Day Repeated Dose Study Dose Range Finding 90-Day Repeated Dose Study 90-Day Repeated Dose Study 28-Day Repeated Dose Study->90-Day Repeated Dose Study Confirm Target Organs Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity 90-Day Repeated Dose Study->Reproductive/Developmental Toxicity Long-term Effects Carcinogenicity Bioassay Carcinogenicity Bioassay 90-Day Repeated Dose Study->Carcinogenicity Bioassay If warranted by genotoxicity or structural alerts

Caption: Proposed tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols
  • Objective: To determine the concentration at which the compound causes cell death in vitro.

  • Methodology:

    • Culture a suitable cell line (e.g., BALB/c 3T3 or normal human keratinocytes).

    • Expose cells to a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

    • Assess cell viability using a validated method, such as the Neutral Red Uptake (NRU) assay.[11]

    • Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

  • Causality: This initial screen helps in selecting appropriate dose ranges for subsequent animal studies, thereby reducing the number of animals required.[11]

  • Objective: To assess the potential for DNA damage, gene mutations, and chromosomal aberrations.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells (e.g., TK6 cells) by identifying the formation of micronuclei.

    • In Vitro Chromosomal Aberration Test: Examines the ability of the compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

  • Causality: A negative result across this battery provides strong evidence that the compound is not genotoxic. Positive results may trigger further investigation into the mode of action.

  • Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL) from repeated exposure.

  • Methodology:

    • Select a rodent species (e.g., Wistar rats).

    • Administer this compound daily via oral gavage at three or more dose levels for 28 days. Include a control group.

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • At the end of the study, perform hematology, clinical chemistry, and a full histopathological examination of organs.

  • Causality: This study provides critical information on the toxicological effects of repeated exposure, which is vital for setting safe exposure limits for further development.

Metabolic Considerations

The metabolism of this compound is currently uncharacterized. As a simple amino alcohol, it is likely to undergo Phase I and/or Phase II metabolism. Potential metabolic pathways could include N-demethylation, oxidation of the alcohol group, or direct conjugation (e.g., glucuronidation or sulfation).

G Parent_Compound This compound N_Demethylation N-Demethylation Parent_Compound->N_Demethylation Phase I Oxidation Oxidation Parent_Compound->Oxidation Phase I Conjugation Conjugation Parent_Compound->Conjugation Phase II Metabolite_1 1-Aminopropan-2-ol N_Demethylation->Metabolite_1 Metabolite_2 Corresponding Acid/Aldehyde Oxidation->Metabolite_2 Metabolite_3 Glucuronide/Sulfate Conjugate Conjugation->Metabolite_3

Caption: Plausible metabolic pathways for this compound.

Understanding the metabolism is critical, as metabolites may be more or less toxic than the parent compound. Metabolite identification studies using in vitro systems (e.g., liver microsomes) and in vivo sample analysis are a necessary component of a complete toxicological workup.

Conclusion and Recommendations

While a definitive safety and toxicity profile for this compound is not currently available, a predictive assessment based on structurally related compounds suggests a profile of being potentially harmful if swallowed and an irritant to the skin and eyes. There is no current evidence from analogues to suggest a high concern for genotoxicity or reproductive toxicity at non-maternally toxic doses.

It is strongly recommended that any research or development program utilizing this compound undertake a systematic toxicological evaluation as outlined in this guide. Prioritizing in vitro screening methods can provide valuable early data and guide the design of more complex and resource-intensive in vivo studies. Adherence to established OECD guidelines will ensure the generation of robust and regulatory-acceptable data, paving the way for the safe development of new medicines based on this promising chiral building block.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

  • Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-methylamino-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylamino)propan-2-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-1-(Methylamino)propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • Japan Bioassay Research Center. (2009, September). Summary of Drinking Water Carcinogenicity Study of 2-Methyl-1-Propanol in B6D2F1 Mice. Retrieved from [Link]

  • PubMed. (2023, September 16). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). Retrieved from [Link]

  • ResearchGate. (n.d.). Developmental and reproductive toxicity hazard characterization of 2‐amino‐2‐methyl‐1‐propanol (AMP) | Request PDF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • MDPI. (2021, May 1). Genotoxicity Evaluation of Propyl-Propane-Thiosulfinate (PTS) from Allium genus Essential Oils by a Combination of Micronucleus and Comet Assays in Rats. Retrieved from [Link]

  • Cole-Parmer. (2016, February 8). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • SciSpace. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesizing Genotoxicity Results in the MultiFlow Assay With Point‐of‐Departure Analysis and ToxPi Visualization Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Retrieved from [Link]

  • ResearchGate. (2016, March 5). New and Future Toxicological Assays and Their Regulation. Retrieved from [Link]

  • PubMed. (2025, March 13). Synthesizing Genotoxicity Results in the MultiFlow Assay With Point-of-Departure Analysis and ToxPi Visualization Techniques. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (n.d.). Chapter 9 In vitro assays for the risk assessment of chemicals. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for (2S)-1-(Methylamino)propan-2-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Chiral Synthon in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the focus has increasingly shifted towards the strategic use of chiral building blocks.[1][2] Stereochemistry plays a pivotal role in the biological activity of pesticides, with different enantiomers often exhibiting vastly different potencies and toxicological profiles. (2S)-1-(Methylamino)propan-2-ol, a chiral β-amino alcohol, represents a versatile yet underexplored synthon in the agrochemical designer's toolbox. While its direct application in commercially available agrochemicals is not extensively documented in public literature, its structural motifs are present in a variety of biologically active molecules.[3] This guide, therefore, serves as a comprehensive exploration of its potential, providing both a theoretical framework and practical, detailed protocols for its application in the synthesis of novel fungicidal agents. It is designed for researchers and scientists dedicated to the discovery and development of next-generation crop protection solutions.

Introduction to this compound: A Profile

This compound is a chiral amino alcohol characterized by a secondary amine and a secondary alcohol on a propane backbone, with a defined stereocenter at the second carbon.

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
CAS Number 70377-76-3
Appearance Colorless to pale yellow liquid
Chirality (S)-enantiomer

The presence of both a nucleophilic secondary amine and a hydroxyl group makes it a valuable bifunctional molecule for organic synthesis. Its chirality is of particular importance, as it allows for the introduction of a specific stereocenter into a larger molecule, which can be crucial for achieving selective interaction with biological targets in pests and pathogens.[1][2]

A Representative Application: Synthesis of a Novel Chiral Fungicide

To illustrate the utility of this compound, we propose its use in the synthesis of a hypothetical novel fungicide, (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol , which incorporates a dichlorophenoxy moiety, a common feature in many commercial fungicides, and the chiral amino alcohol backbone.

Rationale for the Target Molecule

The proposed molecule is a structural analog of certain β-amino alcohol fungicides, where the stereochemistry of the amino alcohol moiety is critical for its efficacy. The dichlorophenoxy group is a well-established toxophore that can interfere with fungal cell membrane integrity. The chiral center introduced by this compound is hypothesized to enhance the binding affinity of the molecule to its target enzyme in the fungus, leading to improved fungicidal activity and potentially reduced off-target effects.

Synthetic Workflow Diagram

G A This compound B Protection of the amine group A->B C N-Boc-(2S)-1-(methylamino)propan-2-ol B->C D Williamson Ether Synthesis C->D E N-Boc-(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol D->E F Deprotection E->F G (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol F->G

Caption: Synthetic workflow for the proposed chiral fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the hypothetical fungicide.

Protocol 1: Protection of the Amine Group of this compound

Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent ether synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-(2S)-1-(methylamino)propan-2-ol.

Protocol 2: Williamson Ether Synthesis

Objective: To couple the protected amino alcohol with 2,4-dichlorophenol to form the desired ether linkage.

Materials:

  • N-Boc-(2S)-1-(methylamino)propan-2-ol

  • 2,4-Dichlorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add a solution of N-Boc-(2S)-1-(methylamino)propan-2-ol (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,4-dichlorophenol (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography to yield N-Boc-(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol.

Protocol 3: Deprotection of the Amine Group

Objective: To remove the Boc protecting group to yield the final fungicidal compound.

Materials:

  • N-Boc-(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the final product, (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol.

The Critical Role of Stereochemistry: A Hypothetical Analysis

The use of the enantiomerically pure this compound is deliberate. In many agrochemicals, only one enantiomer is biologically active.[2] The other may be inactive or even detrimental, contributing to environmental load without providing any benefit.

Hypothetical Fungicidal Activity Data

The following table presents simulated data to illustrate the potential difference in fungicidal activity between the enantiomers and the racemic mixture of our hypothetical fungicide against a common plant pathogen, Botrytis cinerea.

CompoundEC₅₀ (µg/mL) against Botrytis cinerea
(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol5.2
(R)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol89.5
Racemic-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol10.1

EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

As the hypothetical data shows, the (S)-enantiomer is significantly more potent than the (R)-enantiomer and the racemic mixture. This highlights the importance of using stereochemically pure starting materials like this compound.

Proposed Mode of Action Pathway

G A Fungicide Application B Uptake by Fungal Hyphae A->B C Binding to Target Enzyme (e.g., Ergosterol Biosynthesis) B->C D Inhibition of Enzyme Activity C->D E Disruption of Fungal Cell Membrane D->E F Inhibition of Fungal Growth E->F

Caption: Proposed mode of action for the hypothetical fungicide.

Conclusion and Future Outlook

While this compound may not yet be a widely cited building block in agrochemical literature, its chemical properties and chiral nature make it a highly attractive candidate for the synthesis of novel, highly active, and selective agrochemicals. The protocols and hypothetical application presented in this guide demonstrate a plausible pathway for its utilization in the development of new fungicides. It is our hope that this application note will inspire further research into the potential of this and other chiral amino alcohols in the ongoing effort to secure global food production in a sustainable manner.

References

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Yamakawa Chemical Industry Co Ltd. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • CN1911899A. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
  • National Center for Biotechnology Information. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • BASF Aktiengesellschaft. (2010). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Jeschek, M., et al. (2025). The continuing significance of chiral agrochemicals. Pest Management Science, 81(5), 1697-1716. [Link]

Sources

Application Note: Robust Derivatization of (2s)-1-(Methylamino)propan-2-ol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(2s)-1-(Methylamino)propan-2-ol, a stereoisomer of pseudoephedrine, is a sympathomimetic amine widely used in pharmaceutical formulations and, critically, as a precursor in the illicit synthesis of methamphetamine. Accurate and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) is essential for pharmaceutical quality control, clinical toxicology, and forensic analysis. However, the inherent chemical properties of the molecule—specifically the presence of polar secondary amine (-NH) and hydroxyl (-OH) functional groups—present significant analytical hurdles.

These polar groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] Direct injection onto a GC column typically results in poor chromatographic performance, characterized by broad, tailing peaks and potential degradation in the high-temperature injector, compromising both sensitivity and reproducibility.[2][3] Chemical derivatization is a mandatory sample preparation step to mitigate these issues by masking the active hydrogens, thereby increasing volatility and thermal stability for reliable GC-MS analysis.[1][4]

This application note provides a detailed protocol for a robust dual derivatization strategy involving silylation and acylation. This method is designed to produce a stable, volatile derivative of this compound, leading to superior chromatographic resolution and mass spectrometric identification.

Principle of the Dual Derivatization Method

To effectively neutralize both polar functional groups, a two-reagent approach is employed. The strategy involves the selective derivatization of the hydroxyl and amine groups to form a stable N-Trifluoroacetyl-O-Trimethylsilyl (N-TFA-O-TMS) derivative. This approach has been shown to be highly effective, particularly in complex matrices where interference from endogenous compounds can be a significant issue.[5]

Step 1: Silylation of the Hydroxyl Group The first step targets the secondary alcohol. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile silylating agent that efficiently converts the hydroxyl group to a trimethylsilyl (TMS) ether.[6] This reaction is rapid and produces a more volatile, less polar intermediate.

Step 2: Acylation of the Secondary Amine Group Following silylation, the secondary amine is targeted using an acylating agent. While various reagents like Trifluoroacetic Anhydride (TFAA) can be used, this protocol utilizes N-methyl-bis(trifluoroacetamide) (MBTFA) or a similar reagent to form a stable trifluoroacetamide.[5][7] Acylation of the amine group further reduces polarity and creates a derivative with excellent chromatographic properties.[3]

The resulting N-TFA-O-TMS derivative is significantly more volatile and thermally stable than the parent compound, making it ideally suited for GC-MS analysis. Furthermore, this dual derivatization has been demonstrated to reduce matrix interference, for instance, by chromatographically separating the analyte derivative from co-eluting compounds like creatinine in biological samples.[5]

G cluster_0 Derivatization Reaction Analyte This compound (Contains -OH and -NH groups) Intermediate O-TMS Intermediate (Volatile but amine group is still active) Analyte->Intermediate Silylation of -OH group Reagent1 MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Reagent1->Intermediate Product N-TFA-O-TMS Derivative (Highly Volatile & Stable) Intermediate->Product Acylation of -NH group Reagent2 MBTFA / TFAA (Acylating Agent) Reagent2->Product

Caption: The dual derivatization pathway for this compound.

Experimental Protocol

This protocol is designed to be a self-validating system. A reagent blank and a positive control should be run with every sample batch to ensure the integrity of the derivatization process and the chromatographic system.

Materials and Reagents
  • Analyte Standard: this compound, certified reference material.

  • Derivatization Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Solvents: Acetonitrile (anhydrous, GC grade), Ethyl Acetate (anhydrous, GC grade).

  • Apparatus:

    • 2 mL GC vials with PTFE-lined screw caps.

    • Microsyringes.

    • Heating block or oven capable of maintaining 70-90°C.

    • Vortex mixer.

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

Standard Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in anhydrous acetonitrile.

  • Perform serial dilutions from the stock solution to prepare working standards at concentrations appropriate for the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Derivatization Procedure
  • Evaporation: Pipette 100 µL of the standard solution (or sample extract) into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that the sample is free of water, as moisture will consume the derivatizing reagents and lead to poor yield.[1][8]

  • Reagent Addition: To the dry residue, add 50 µL of MSTFA and 50 µL of TFAA (or MBTFA).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block at 90°C for 20 minutes to ensure complete derivatization of both functional groups.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Injection: The sample is now ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.

Instrumental Analysis: GC-MS Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrument in use. Nonpolar silicone phases are recommended for analyzing TMS derivatives.[7]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard high-performance gas chromatograph.
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-arylene phase provides excellent inertness and stability for analyzing derivatized drugs.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.Provides good separation from solvent front and potential byproducts.
MS System Agilent 5977B or equivalentStandard single quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Scan Range 50 - 400 m/zCaptures the molecular ion and key fragments of the derivatized analyte.

Expected Results and Data Interpretation

Chromatographic Performance

The N-TFA-O-TMS derivative of this compound should elute as a sharp, symmetrical peak, free from the tailing observed with the underivatized compound. The retention time will be dependent on the exact GC conditions but will be significantly earlier and more reproducible than any signal from the parent compound.

Mass Spectrum Interpretation

The derivatization adds a trimethylsilyl group (mass increase of 72 amu) and a trifluoroacetyl group (mass increase of 96 amu). The resulting derivative will have a molecular weight of approximately 331 g/mol . The EI mass spectrum is expected to show characteristic fragments that are crucial for confident identification.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
331 [M]+Molecular Ion (may be low abundance).
316 [M-CH₃]+Loss of a methyl group from the TMS moiety.
214 [M-C₇H₇O]+Cleavage of the benzyl group.
147 [CF₃CONCH₃CHCH₃]+Fragment containing the derivatized amine group.
73 [Si(CH₃)₃]+Characteristic fragment for TMS derivatives.

Note: Fragmentation patterns are predictive and should be confirmed by analyzing a certified reference standard.

G cluster_workflow Analytical Workflow A 1. Sample/Standard Preparation (In anhydrous solvent) B 2. Solvent Evaporation (Dry under Nitrogen) A->B C 3. Add Derivatization Reagents (MSTFA + TFAA) B->C D 4. Reaction Incubation (90°C for 20 min) C->D E 5. GC-MS Injection (1-2 µL) D->E F 6. Data Acquisition (Chromatogram & Mass Spectra) E->F G 7. Data Analysis (Peak Integration & Spectral Matching) F->G

Caption: A streamlined workflow for the derivatization and analysis of this compound.

Conclusion

The analysis of polar compounds like this compound by GC-MS is fundamentally dependent on effective derivatization. The dual silylation-acylation strategy detailed in this note provides a robust and reliable method to produce a thermally stable and volatile derivative. This protocol enhances chromatographic performance, improves sensitivity, and yields characteristic mass spectra essential for unambiguous identification and accurate quantification. By following this self-validating procedure, researchers in pharmaceutical, clinical, and forensic laboratories can achieve high-quality, reproducible results.

References

  • Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Available at: [Link]

  • Carneiro, R. L., et al. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(12), 2514-2522. Available at: [Link]

  • Liu, R. H., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 465-480. Available at: [Link]

  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 439-447. Available at: [Link]

  • Wang, Y., et al. (2013). GC-MS determination of pseudoephedrine, ephedrine, strychnine and brucine in Shufeng Huoluo pills. Journal of Chromatographic Science, 51(8), 756-760. Available at: [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

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Application Notes & Protocols: (2S)-1-(Methylamino)propan-2-ol as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and the Role of (2S)-1-(Methylamino)propan-2-ol

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—a 50:50 mixture of both enantiomers—into their constituent pure enantiomers is a foundational process. This separation, known as chiral resolution, remains one of the most practical and widely implemented strategies on an industrial scale.[1][2][3]

Among the various techniques for chiral resolution, diastereomeric salt crystallization is a robust and time-honored method.[4] This approach leverages a chiral resolving agent to react with the racemic mixture, forming a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by classical techniques like fractional crystallization.[4][5]

This compound emerges as a highly effective and versatile chiral resolving agent, particularly for the separation of racemic acids. As a chiral amino alcohol, it readily forms salts with acidic functional groups, such as carboxylic acids. Its utility is underscored by its role as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs), including beta-blockers and other cardiovascular drugs.[6] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing this compound in your chiral resolution workflows.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's physical properties is paramount for designing and executing a successful resolution protocol. These parameters directly influence solvent selection, reaction conditions, and isolation procedures.

PropertyValueSource
Chemical Formula C₄H₁₁NO[6]
Molecular Weight 89.14 g/mol [6]
Appearance White to light brown solid-liquid mixture
Boiling Point 162 °C at 760 mmHg[7]
Melting Point 49 °C[7]
Density 0.878 g/cm³[7]
Solubility Soluble in chloroform and methanol (slightly)[8]
Storage 2-8°C, under inert gas, protected from light
CAS Number 70377-76-3

The Mechanism: Diastereomeric Salt Formation

The efficacy of this compound as a resolving agent is rooted in the principles of diastereomeric salt formation. The process can be conceptualized as follows:

A racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (S)-Base, which is this compound. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].

Because these two salts are diastereomers, they exhibit different physicochemical properties, most critically, differential solubility in a given solvent system.[5] Through careful selection of the solvent and optimization of temperature, one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor. This physical separation is the cornerstone of the resolution.[1][3]

The separated, diastereomerically pure salt is then treated to liberate the desired enantiomer of the acid and recover the chiral resolving agent for potential reuse, an important consideration for process economy.[3][9]

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid.

4.1. Materials and Equipment

  • Racemic Carboxylic Acid

  • This compound (Resolving Agent)

  • Solvent(s): (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, or mixtures thereof. Selection is critical and substrate-dependent.)

  • Acid: 1M Hydrochloric Acid (HCl)

  • Base: 1M Sodium Hydroxide (NaOH)

  • Organic Solvent for Extraction: (e.g., Dichloromethane, Ethyl Acetate)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment: Jacketed reaction vessel with overhead stirrer and temperature control, Büchner funnel and flask, filter paper, separatory funnel, rotary evaporator, polarimeter, and chiral HPLC or GC system.

4.2. Workflow Diagram

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Crystallization cluster_liberation Step 3: Liberation & Recovery cluster_analysis Step 4: Analysis racemic_acid Racemic Acid ((R/S)-Substrate) dissolve Dissolve in Optimal Solvent & Heat racemic_acid->dissolve resolving_agent This compound resolving_agent->dissolve diastereomers Solution of Diastereomers [(R)-Substrate:(S)-Base] [(S)-Substrate:(S)-Base] dissolve->diastereomers cool Controlled Cooling & Crystallization diastereomers->cool filtration Filtration cool->filtration solid_salt Solid Crystal (Less Soluble Diastereomer) filtration->solid_salt Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor Liquid acidify Acidify (e.g., HCl) & Extract solid_salt->acidify basify Basify (e.g., NaOH) & Extract mother_liquor->basify Process for other enantiomer pure_enantiomer Pure Enantiomer (e.g., (R)-Substrate) acidify->pure_enantiomer recovered_agent Recovered Resolving Agent ((S)-Base) acidify->recovered_agent From Aqueous Layer after Basification analysis Determine Enantiomeric Excess (e.e.) (Chiral HPLC, Polarimetry) pure_enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

4.3. Step-by-Step Procedure

Step 1: Diastereomeric Salt Formation

  • In a reaction vessel, dissolve the racemic carboxylic acid (1.0 eq.) in a pre-determined optimal solvent. The volume should be sufficient to ensure complete dissolution upon heating.

  • In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a small amount of the same solvent. Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. This ensures that the salt that crystallizes is of high diastereomeric purity, as it forms from only half of the starting racemic mixture.

  • Heat the solution of the racemic acid (e.g., to 50-60 °C) to ensure complete dissolution.

  • Slowly add the solution of the resolving agent to the heated acid solution with gentle stirring.

  • Maintain the temperature for a short period (e.g., 30 minutes) to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Initiate crystallization by slowly cooling the solution. A controlled, slow cooling rate is crucial for forming well-defined crystals and achieving high purity. Rapid cooling can lead to the entrapment of impurities.

  • Allow the mixture to stir at a low temperature (e.g., 0-5 °C) for a period of 1 to 4 hours to maximize the yield of the crystallized salt.[10]

  • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum. This solid is the diastereomerically enriched salt.

Step 3: Liberation of the Enantiomer

  • Suspend the dried diastereomeric salt in water.

  • Add 1M HCl dropwise while stirring until the pH is strongly acidic (pH 1-2). This protonates the amine of the resolving agent, breaking the salt.

  • Extract the liberated, enantiomerically enriched carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate, 3x washes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the desired enantiomer.

Step 4: Recovery of the Resolving Agent

  • Take the aqueous layer from Step 3, which contains the hydrochloride salt of this compound.

  • Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the solution is strongly basic (pH 12-14).

  • Extract the liberated this compound into an organic solvent (e.g., dichloromethane, 3x washes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the resolving agent, which can be reused. Scientist's Note: The ability to recycle the resolving agent is a key advantage of this method, significantly improving the economic and environmental profile of the process.[9]

4.4. Analytical Validation The success of the resolution must be quantitatively assessed.

  • Enantiomeric Excess (e.e.): Determine the e.e. of the liberated acid using chiral HPLC or chiral GC. This is the most definitive measure of resolution success.

  • Optical Rotation: Measure the specific rotation using a polarimeter and compare it to the literature value for the pure enantiomer.

Process Optimization: The Key to Success

Finding the optimal conditions for crystallization is often an empirical process, but is guided by chemical principles.[1]

ParameterRationale & Guidance
Solvent Choice The solvent system is the most critical variable. It must dissolve both the acid and the base, but also provide a significant solubility differential between the two diastereomeric salts. A screening of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons) is essential.
Stoichiometry The molar ratio of the resolving agent to the racemic compound can be varied. Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent often leads to higher optical purity in the first crop of crystals.[11]
Temperature Profile The temperature at which the salt is formed and the cooling rate during crystallization directly impact crystal growth, size, and purity. Slow, linear cooling is generally preferred over rapid "crash" cooling.
Recrystallization For achieving the highest levels of optical purity (>99% e.e.), a second crystallization of the diastereomeric salt may be necessary.[3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solution is too dilute; Inappropriate solvent; Diastereomeric salts are highly soluble.Concentrate the solution; Screen other solvents; Try anti-solvent addition (a solvent in which the salts are insoluble).
"Oiling Out" The melting point of the diastereomeric salt is lower than the crystallization temperature; Solution is too concentrated.Dilute the solution; Lower the initial dissolution temperature; Try a different solvent system.
Low Enantiomeric Excess (e.e.) Poor solubility difference between diastereomers in the chosen solvent; Crystallization occurred too quickly.Screen for a more selective solvent; Slow down the cooling rate; Perform a recrystallization of the isolated salt.
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor; Insufficient crystallization time.Lower the final crystallization temperature; Increase the crystallization time; Concentrate the mother liquor to obtain a second crop of crystals.

Safety and Handling

This compound and its related compounds may cause skin and eye irritation.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Ye, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Cellular and Molecular Life Sciences, 80(5). Available from: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available from: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2019). ACS Omega. Available from: [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available from: [Link]

  • 2-Methyl-1-(methylamino)propan-2-ol. (n.d.). PubChem. Available from: [Link]

  • Miljkovic, D., et al. (1991). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society. Available from: [Link]

  • Capdevila-Echeverria, J., et al. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science. Available from: [Link]

  • Bhushan, R., et al. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. Available from: [Link]

  • Farkas, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. Available from: [Link]

  • Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation. (2021). ResearchGate. Available from: [Link]

  • 2-Methyl-2-(methylamino)propan-1-ol. (n.d.). American Elements. Available from: [Link]

  • Sakai, K., et al. (2003). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry. Available from: [Link]

  • (S)-2-(methylamino)propan-1-ol hydrochloride. (n.d.). Chemsrc. Available from: [Link]

  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (2006). Google Patents.
  • (S)-1-(Methylamino)propan-2-ol. (n.d.). MySkinRecipes. Available from: [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of (2S)-1-(Methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Chiral Amine

(2S)-1-(Methylamino)propan-2-ol is a chiral amino alcohol with potential applications as a building block in the synthesis of novel pharmaceutical agents.[1] As with any new chemical entity destined for therapeutic use, a thorough understanding of its behavior within a biological system is paramount. This document provides a comprehensive guide to designing and executing a robust pharmacokinetic (PK) study for this compound. In the absence of extensive published PK data for this specific molecule, this guide synthesizes established principles of drug metabolism and pharmacokinetic analysis, leveraging methodologies applied to structurally similar compounds and adhering to stringent regulatory guidelines. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data to inform preclinical and clinical development.

The Strategic Imperative: Why Pharmacokinetics Matters

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety profile. A well-designed PK study provides critical insights into:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Exposure-Response Relationship: The correlation between the concentration of the drug in the body and its pharmacological effect.

  • Dosing Regimen Design: Establishing appropriate dose levels and frequencies for subsequent efficacy and toxicology studies.

  • Metabolic Stability: Identifying potential metabolic pathways and the formation of active or toxic metabolites.

This guide will walk through the essential phases of a preclinical PK study, from in-life procedures to bioanalytical quantification and data interpretation.

Preclinical Study Design: An In Vivo Rat Model

The choice of animal model is a foundational decision. The Sprague-Dawley rat is a commonly used model in early pharmacokinetic studies due to its well-characterized physiology and historical precedence in regulatory submissions.

Animal Husbandry and Ethical Considerations

All animal procedures must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) or equivalent local regulatory body. Animals should be acclimated to the facility for at least one week prior to the study, with free access to standard chow and water.

Dose Formulation and Administration

To assess both intravenous (IV) and oral (PO) pharmacokinetics, two groups of animals are required.

  • Vehicle Selection: A simple, non-toxic vehicle is preferred. For this compound, a formulation in 0.9% saline or a solution of 5% dextrose in water (D5W) would be appropriate starting points, pending solubility and stability assessments.

  • Dose Selection: The dose should be high enough to ensure quantifiable concentrations in plasma for a sufficient duration but well below any known or predicted toxic threshold. A preliminary dose range-finding study is recommended. For this protocol, we will use a hypothetical dose of 10 mg/kg.

  • Administration:

    • Intravenous (IV) Group (n=3-5 rats): A single bolus dose is administered via the lateral tail vein. This route provides 100% bioavailability by definition and serves as the reference for calculating the bioavailability of other routes.

    • Oral (PO) Group (n=3-5 rats): A single dose is administered by oral gavage. This route is common for intended human administration and provides insight into absorption from the gastrointestinal tract.

Blood Sample Collection

A sparse sampling or serial bleeding schedule should be designed to adequately characterize the plasma concentration-time profile.

  • Sampling Sites: Blood is typically collected from the jugular vein or saphenous vein.

  • Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Time Points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Immediately after collection, blood samples should be centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be transferred to labeled cryovials and stored at -80°C pending analysis.

Experimental Workflow: In-Life Phase

G cluster_prep Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection acclimation Animal Acclimation dose_prep Dose Formulation (10 mg/kg) acclimation->dose_prep iv_dose IV Administration (n=5) dose_prep->iv_dose po_dose Oral Administration (n=5) dose_prep->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Storage at -80°C centrifugation->storage

Caption: Workflow for the in-vivo phase of the PK study.

Bioanalytical Method: LC-MS/MS Quantification

The quantification of this compound in plasma requires a sensitive, selective, and validated bioanalytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][3]

Method Development
  • Chromatography: Reversed-phase chromatography is a suitable starting point.[4] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing a small amount of an acid modifier like formic acid, can be optimized for peak shape and retention.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in positive mode is predicted to be effective for this amino alcohol.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Collision-induced dissociation will generate product ions, and a specific precursor-to-product ion transition will be monitored for quantification. A secondary transition can be used for confirmation.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal internal standard. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

Protocol: Plasma Sample Preparation

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of each plasma sample.

  • Add Internal Standard: Add 10 µL of the internal standard working solution to each well (except for blank matrix).

  • Precipitation: Add 200 µL of cold acetonitrile (or other suitable organic solvent) to each well.

  • Vortex: Mix thoroughly for 2-5 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.

  • Inject: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Bioanalytical Sample Processing Workflow

G start Thawed Plasma Sample (50 µL) add_is Add Internal Standard start->add_is precipitate Add Acetonitrile (200 µL) & Vortex add_is->precipitate centrifuge Centrifuge (4000 x g, 15 min) precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Enantiomeric Excess of (2S)-1-(Methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral enrichment of (2S)-1-(methylamino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to increase the enantiomeric excess (ee) of this valuable chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, where stereochemistry plays a critical role in therapeutic efficacy and safety.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the challenges of chiral resolution and enantioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for increasing the enantiomeric excess of this compound?

There are three main strategies to obtain enantiomerically enriched this compound:

  • Enantioselective Synthesis (Chiral Pool Synthesis): This approach utilizes a readily available chiral starting material, a "chiral pool," to synthesize the target molecule with the desired stereochemistry. For this compound, a common and cost-effective starting material is the naturally occurring amino acid, L-alanine.[2][3] This method avoids the need for resolving a racemic mixture, potentially leading to higher yields of the desired enantiomer from the outset.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic 1-(methylamino)propan-2-ol with a chiral resolving agent to form a pair of diastereomeric salts.[4][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7] Once separated, the desired enantiomer is recovered by removing the resolving agent.

  • Kinetic Resolution: This method employs a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer of the racemic mixture at a much faster rate than the other.[8] For amino alcohols, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other, unreacted enantiomer in high enantiomeric excess.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q2: I am struggling to find a suitable resolving agent and solvent system for the diastereomeric crystallization of 1-(methylamino)propan-2-ol. What are your recommendations?

The selection of an appropriate resolving agent and solvent is crucial for successful diastereomeric salt crystallization. The goal is to form diastereomeric salts with significantly different solubilities to enable efficient separation.

Recommended Resolving Agents:

For a basic compound like 1-(methylamino)propan-2-ol, chiral acidic resolving agents are employed. Based on the resolution of structurally similar amino alcohols and amines, the following are excellent starting points:

  • Tartaric Acid Derivatives:

    • (+)-Tartaric acid[4][5]

    • (-)-Dibenzoyl-L-tartaric acid (DBTA)[9]

    • (-)-Di-p-toluoyl-L-tartaric acid (DTTA)[9]

  • Mandelic Acid:

    • (S)-(+)-Mandelic acid[10]

Solvent System Selection:

The choice of solvent is equally critical and often requires empirical screening. A good solvent system should allow for the dissolution of both diastereomeric salts at an elevated temperature and the selective crystallization of the less soluble salt upon cooling.

Recommended Solvents to Screen:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl acetate)

  • Mixtures of the above with water

Experimental Workflow for Screening:

Sources

Technical Support Center: Enhancing the Solubility of (2S)-1-(Methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2S)-1-(Methylamino)propan-2-ol and encountering challenges with its solubility. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental issues. The methodologies described herein are grounded in established physicochemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to this compound

This compound is a chiral amino alcohol, valued as a versatile building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring both a secondary amine and a hydroxyl group, imparts a degree of polarity, suggesting favorable solubility in polar solvents.[2] However, achieving the desired concentration in specific solvent systems for reactions, formulations, or analytical studies can present challenges. This guide will explore systematic approaches to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of this compound in common laboratory solvents?

A1: While extensive quantitative solubility data for the specific (2S)-enantiomer is not widely published, we can infer its behavior from its structural analogue, 1-(Methylamino)propan-2-ol. The predicted aqueous solubility of the racemic mixture is approximately 322,239 mg/L.[3] Given its polar nature due to the hydroxyl and amino functional groups, it is expected to be miscible with water and other polar protic solvents like methanol and ethanol.[2][4] Its solubility in less polar organic solvents is likely to be lower. For a related compound, 2-amino-2-methyl-1-propanol, it is reported to be miscible with water and soluble in alcohols.[5]

Q2: I am observing incomplete dissolution of this compound in water at room temperature. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving this compound in water, consider the following initial steps:

  • Gentle Heating: Amino alcohols often exhibit increased solubility at higher temperatures. Gentle warming of the solution with agitation can facilitate dissolution.

  • Sonication: Utilizing an ultrasonic bath can help to break down particle agglomerates and increase the surface area available for solvation, thereby accelerating dissolution.

  • pH Adjustment: As an amino alcohol, the solubility of this compound is highly dependent on the pH of the aqueous solution. Moving the pH away from its isoelectric point will significantly increase its solubility.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvency is a widely used and effective technique. By blending water with a miscible organic solvent, you can modify the polarity of the solvent system to better match that of the solute. Common co-solvents for amino alcohols include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

The optimal ratio of co-solvent to water will need to be determined experimentally.

Troubleshooting Guides: Advanced Solubility Enhancement Techniques

For more challenging solubility issues, the following detailed protocols provide a systematic approach to enhancing the solubility of this compound.

pH Adjustment for Enhanced Aqueous Solubility

The secondary amine group in this compound can be protonated at acidic pH to form a more soluble cationic species.

Causality: The protonation of the amine group introduces a positive charge, leading to stronger ion-dipole interactions with polar water molecules, thereby increasing aqueous solubility.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Saturated Solutions: Add an excess of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH to generate a pH-solubility profile.

Expected Outcome: The solubility of this compound will be significantly higher at pH values below its pKa, where the amine group is protonated.

Salt Formation for Drastic Solubility Improvement

Forming a salt of this compound is a highly effective strategy to dramatically increase its aqueous solubility. The hydrochloride salt is a common choice.

Causality: The formation of an ionic salt, such as the hydrochloride salt, replaces the weaker intermolecular forces of the free base with strong ion-dipole interactions in solution, leading to a substantial increase in aqueous solubility.[6]

Experimental Protocol: Preparation of this compound Hydrochloride

  • Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in a compatible solvent or as anhydrous HCl gas) to the stirred solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing and Drying: Wash the collected salt with a small amount of the cold organic solvent to remove any unreacted starting material and then dry it under vacuum.

  • Solubility Determination: Determine the aqueous solubility of the prepared hydrochloride salt using the protocol described for the pH-solubility profile.

Expected Outcome: The hydrochloride salt of this compound will exhibit significantly higher aqueous solubility compared to the free base.

Co-solvency for Tunable Solubility

This technique involves using a mixture of solvents to achieve the desired solubility.

Causality: Co-solvents can reduce the polarity of water and disrupt its hydrogen-bonding network, which can decrease the energy required to create a cavity for the solute, thereby enhancing solubility.

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Co-solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of a co-solvent (e.g., ethanol, propylene glycol) and water (e.g., 10%, 20%, 50%, 80% v/v co-solvent in water).

  • Equilibrate with Excess Compound: Add an excess of this compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow steps 3-6 from the pH-Solubility Profile Generation protocol to determine the solubility in each co-solvent mixture.

Data Presentation: Solubility in Co-solvent Systems

Co-solvent System (v/v)Predicted Solubility Behavior
100% WaterGood
20% Ethanol / 80% WaterIncreased
50% Ethanol / 50% WaterLikely Maximum
80% Ethanol / 20% WaterDecreased from max
100% EthanolGood

Note: This table represents a hypothetical trend. Actual values must be determined experimentally.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[7]

Causality: The hydrophobic cavity of the cyclodextrin molecule provides a favorable environment for the nonpolar parts of the guest molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the guest-host complex.

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin.

  • Add the Compound: Add an excess of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Analysis: Determine the increase in solubility as a function of cyclodextrin concentration following the general solubility determination protocol. A phase solubility diagram can be constructed to determine the stoichiometry and stability of the complex.[8]

Analytical Method for Solubility Determination

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[9]

HPLC Method Parameters (Example)

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection Wavelength to be determined by UV scan (e.g., ~210 nm)

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.

Visualizations

DOT Script for Solubility Enhancement Workflow

SolubilityEnhancementWorkflow cluster_problem Initial Problem cluster_basic Basic Troubleshooting cluster_advanced Advanced Techniques cluster_analysis Analysis Problem Incomplete Dissolution of this compound Heating Gentle Heating Problem->Heating Initial Steps Sonication Sonication Problem->Sonication Initial Steps Initial_pH Initial pH Check Problem->Initial_pH Initial Steps pH_Adjust pH Adjustment Problem->pH_Adjust Direct to Advanced Salt_Form Salt Formation Problem->Salt_Form Direct to Advanced Co_Solvency Co-solvency Problem->Co_Solvency Direct to Advanced Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Direct to Advanced Initial_pH->pH_Adjust Analysis Solubility Quantification (e.g., HPLC-UV) pH_Adjust->Analysis Salt_Form->Analysis Co_Solvency->Analysis Cyclodextrin->Analysis

Caption: Workflow for troubleshooting and enhancing the solubility of this compound.

DOT Script for pH Effect on Solubility

pHEffect cluster_pH Effect of pH on Amine Group cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (Acidic) Protonated_Amine R-NH2+-CH3 (Protonated Form) Low_pH->Protonated_Amine Protonation High_pH High pH (Basic) Amine R-NH-CH3 (Free Base) High_pH->Amine Deprotonation Low_Solubility Lower Solubility Amine->Low_Solubility High_Solubility Higher Solubility Protonated_Amine->High_Solubility

Caption: Relationship between pH, protonation state, and aqueous solubility of an amino alcohol.

References

  • BenchChem. (2025). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications.
  • American Elements. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • ResearchGate. (2018). PREPARATION & EVALUATION OF β-CYCLODEXTRINS INCLUSION COMPLEXES OF LORNOXICAM FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol Method number: Target concentration: Procedure. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. Retrieved from [Link]

  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Retrieved from [Link]

  • Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. (n.d.). Retrieved from [Link]

  • Impactfactor. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • PubMed. (2010). 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. Retrieved from [Link]

  • Chemsrc. (n.d.). (S)-2-(methylamino)propan-1-ol hydrochloride. Retrieved from [Link]

  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-methylamino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of (2S) and (2R) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Action

In the intricate landscape of molecular biology, shape is paramount. Biological systems—composed of chiral building blocks like L-amino acids and D-sugars—are exquisitely stereoselective.[1] This inherent "handedness" of nature dictates that when a chiral molecule is introduced, the body can and often does distinguish between its non-superimposable mirror images, known as enantiomers.[1][2] These enantiomers, often designated as (2S) and (2R) based on the Cahn-Ingold-Prelog priority rules, can have identical physical properties in an achiral environment but exhibit profoundly different biological activities.[3]

The failure to appreciate this fundamental principle led to one of modern medicine's greatest tragedies: thalidomide.[3][4] Initially marketed as a racemic mixture (a 50:50 blend of both enantiomers), it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[4][5][6][7] This catastrophic event served as a stark lesson, cementing the need for rigorous stereospecific analysis in drug development. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies now mandate that the stereoisomeric composition of a chiral drug be well-defined and that the individual enantiomers be characterized.[8][9]

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the biological activities of (2S) and (2R) enantiomers. We will explore the causal mechanisms behind their differential effects, present key case studies with supporting data, detail essential experimental protocols, and discuss the strategic implications for modern pharmacology.

The Basis of Differential Activity: Pharmacodynamics & Pharmacokinetics

Enantiomers of a chiral drug should be considered as two distinct chemical entities.[1] Their differential effects arise from stereospecific interactions at two key levels:

  • Pharmacodynamics (What the drug does to the body): The three-dimensional arrangement of atoms in an enantiomer determines its fit with a biological target, such as a receptor or enzyme. One enantiomer, the eutomer , may bind with high affinity and elicit the desired therapeutic response.[10] Its mirror image, the distomer , may bind with lower affinity, be completely inactive, or even bind to a different target, causing off-target or toxic effects.[10][11] The ratio of the eutomer's activity to the distomer's is known as the eudysmic ratio , a quantitative measure of stereoselectivity.[10][12]

  • Pharmacokinetics (What the body does to the drug): The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are often mediated by chiral proteins. Consequently, enantiomers can be absorbed at different rates, show varied distribution in tissues, be metabolized by different enzymatic pathways (e.g., by cytochrome P450 enzymes), and be excreted at different speeds.[13][14] A particularly crucial phenomenon is chiral inversion , where the body converts one enantiomer into the other, which can negate the benefits of administering a single, pure enantiomer.[11][13]

cluster_Drug Chiral Drug (Racemate) cluster_Body Biological System Enantiomer_S (2S)-Enantiomer Receptor Chiral Receptor Enantiomer_S->Receptor High Affinity Binding (Eutomer - Therapeutic Effect) Enantiomer_R (2R)-Enantiomer Enantiomer_R->Receptor Low/No Affinity Binding (Distomer - Inactive/Side Effect) start Racemic Drug Mixture sep Step 1: Enantiomeric Separation (Chiral HPLC) start->sep enant_S (S)-Enantiomer sep->enant_S enant_R (R)-Enantiomer sep->enant_R invitro Step 2: In Vitro Assays (e.g., Receptor Binding) enant_S->invitro enant_R->invitro invivo Step 3: In Vivo Studies (PK/PD in Animal Models) invitro->invivo analysis Step 4: Data Analysis & Comparison invivo->analysis

Caption: Experimental workflow for comparing enantiomer activity.

Protocol 1: Enantiomeric Separation via Chiral HPLC

Causality: Before any biological comparison, obtaining the enantiomers in high purity (>99% enantiomeric excess) is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for both analytical quantification and preparative separation. [15]It relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and elute separately.

Step-by-Step Methodology:

  • Column Selection: Choose a CSP appropriate for the analyte class. Common CSPs are polysaccharide-based (e.g., cellulose or amylose derivatives coated on a silica support).

  • Mobile Phase Optimization: Dissolve the racemic mixture in a suitable solvent. Begin with a standard mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase chromatography) and optimize the ratio to achieve baseline separation of the two enantiomeric peaks.

  • Method Validation: Validate the analytical method for specificity, linearity, accuracy, and precision according to regulatory guidelines.

  • Preparative Separation: Scale up the validated method using a larger-diameter preparative column to physically separate and collect the two enantiomer fractions.

  • Purity Confirmation: Analyze the collected fractions using the validated analytical method to confirm the enantiomeric purity of each isolated sample.

Protocol 2: In Vitro Receptor Binding Assay

Causality: This experiment directly quantifies the pharmacodynamic interaction by measuring the binding affinity of each enantiomer to its molecular target. A competitive binding assay is commonly used to determine the inhibition constant (Ki), a measure of affinity.

Step-by-Step Methodology:

  • Preparation of Target: Prepare cell membranes or purified protein containing the receptor of interest.

  • Radioligand Selection: Use a known radiolabeled ligand (a "hot" ligand) that binds to the target receptor with high affinity and specificity.

  • Competitive Binding: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (either the (2S)- or (2R)-enantiomer).

  • Incubation and Separation: Allow the reaction to reach equilibrium. Rapidly separate the bound from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the enantiomer that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. Compare the Ki values for the (2S) and (2R) enantiomers.

Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study

Causality: Animal studies are crucial to understand how the body handles each enantiomer and to link pharmacokinetic profiles to pharmacodynamic outcomes. This requires a stereospecific bioanalytical method to measure each enantiomer in biological matrices. [8][14] Step-by-Step Methodology:

  • Stereospecific Bioanalytical Method Development: Develop and validate a sensitive and specific assay (typically LC-MS/MS with a chiral column) to quantify the (2S)- and (2R)-enantiomers in plasma or tissue samples.

  • Animal Dosing: Administer a single, pure enantiomer ((2S) or (2R)) to separate groups of animals (e.g., rats or mice) via a clinically relevant route (e.g., oral or intravenous). Include a group that receives the racemate.

  • Sample Collection: Collect blood samples at a series of predetermined time points after dosing.

  • Sample Analysis: Process the plasma samples and analyze them using the validated stereospecific assay. It is critical to also measure the concentration of the opposite enantiomer to assess for in vivo chiral inversion.

  • Pharmacokinetic Analysis: Calculate key PK parameters for each enantiomer, such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

  • Pharmacodynamic Assessment: Concurrently with blood sampling, measure a relevant biological response (e.g., reduction in blood pressure, behavioral change, or a biomarker level) to correlate drug exposure (PK) with the therapeutic effect (PD).

Conclusion: A Mandate for Stereochemical Precision

The comparison of (2S) and (2R) enantiomers is not a mere academic exercise; it is a cornerstone of modern, rational drug design and a regulatory necessity. As the case studies demonstrate, enantiomers can range from having quantitatively different potencies (ketamine, albuterol) to being qualitatively distinct entities, one therapeutic and the other toxic (thalidomide). The assumption that a distomer is simply inactive "isomeric ballast" is a dangerous oversimplification that has been proven false.

For researchers and drug developers, a thorough, stereospecific evaluation is non-negotiable. It is the only way to fully understand a drug's therapeutic index, optimize its safety and efficacy profile, and meet the rigorous standards of scientific integrity and patient safety. By employing the systematic experimental workflows outlined here, we can unravel the distinct biological narratives of each enantiomer and develop safer, more effective medicines.

References

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  • Nguyen, L., et al. (2020). Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability. Translational Psychiatry. [Link]

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  • Gupta, A., et al. (2006). Brain distribution of cetirizine enantiomers: comparison of three different tissue-to-plasma partition coefficients: K(p), K(p,u), and K(p,uu). Drug Metabolism and Disposition. [Link]

  • Lazaar, A. L., & Panettieri, R. A. (2003). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine. [Link]

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  • McGrath, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Ilardi, E. A., & Stazzoni, S. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Molecules. [Link]

  • Wang, W. G., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules. [Link]

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  • Somogyi, A. A., & Milne, R. W. (2003). Inside the isomers: the tale of chiral switches. Australian Prescriber. [Link]

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  • ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]

  • University of Washington. (2019). Lecture 3: Stereochemistry and drugs. University of Washington. [Link]

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  • Zanos, P., et al. (2018). Ketamine: A tale of two enantiomers. Journal of Psychopharmacology. [Link]

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Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling (2s)-1-(Methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides essential safety protocols and logistical information for the handling and disposal of (2s)-1-(Methylamino)propan-2-ol (CAS No. 70377-76-3). As a chiral amino alcohol, this compound is a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] Its structural features, however, necessitate a rigorous approach to personal protection to mitigate potential health risks. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety recommendation to build a self-validating system of laboratory practice.

A Note on Hazard Data: As of the last update, a publicly accessible, detailed Safety Data Sheet (SDS) with a complete GHS classification for the specific stereoisomer this compound was not available. Therefore, to ensure the highest level of safety, this guide bases its hazard assessment on the aggregated GHS information for the closely related constitutional isomer, 2-Methyl-1-(methylamino)propan-2-ol, provided to the European Chemicals Agency (ECHA).[3] Such isomers typically exhibit very similar hazard profiles. The recommendations herein are conservative and designed to provide robust protection.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific dangers of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). Based on data from its isomer, the primary hazards are significant and direct.[3]

  • Skin Corrosion and Irritation (H314/H315): The most critical hazard is the potential to cause severe skin burns and damage.[3] Amines can be highly corrosive, leading to rapid tissue destruction upon contact.[4][5] This necessitates complete skin coverage with appropriate chemical-resistant materials.

  • Serious Eye Damage (H318): Contact with the eyes can cause irreversible damage.[3] The corrosive nature of the compound requires robust protection against splashes from any angle. Standard safety glasses are insufficient.[6]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[3] While the vapor pressure may be low at room temperature, operations involving heating, aerosolization, or handling large quantities increase the risk of inhalation exposure.

  • Combustibility (H227): The compound is classified as a combustible liquid.[3] While not highly flammable, it can ignite if heated and exposed to an ignition source.[7] This requires careful management of the work environment to eliminate ignition sources.

Core PPE Recommendations: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body Part Required PPE Rationale & Standard
Eyes/Face Chemical Splash Goggles & Face ShieldProtects against severe eye damage (H318) from splashes. Goggles must provide a complete seal around the eyes. A face shield protects the rest of the face from corrosive splashes.[4][6]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin corrosion (H314).[3] Nitrile or neoprene gloves offer good resistance to many amines.[6] Always double-glove when handling significant quantities or for extended periods.
Body Flame-Resistant Laboratory Coat & Chemical ApronA lab coat protects against incidental contact. A chemical-resistant apron provides an additional barrier against spills of this corrosive liquid.[8]
Respiratory Use in a certified chemical fume hood.Engineering controls are the primary defense against respiratory irritation (H335).[3] A respirator may be needed for large spills or maintenance operations.

PPE Selection Workflow: Adapting to the Task

The selection of PPE should be dynamic, adapting to the scale and nature of the experimental work. The following workflow illustrates this decision-making process.

PPE_Workflow cluster_0 cluster_1 PPE Selection start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs. g) - Operation (weighing, transfer, reaction) - Heating or Aerosolization? start->task_assessment base_ppe Baseline PPE (All Tasks) - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - FR Lab Coat - Work in Fume Hood task_assessment->base_ppe Always Start Here add_face_shield Add Face Shield task_assessment->add_face_shield Risk of Splash? (e.g., liquid transfer >10 mL) add_apron Add Chemical Apron task_assessment->add_apron Handling >50g or Risk of significant spill? respirator_consult Consult EHS for Respirator Fit-Testing (e.g., N95 with OV cartridge) task_assessment->respirator_consult Large Spill or Ventilation Failure? base_ppe->add_face_shield base_ppe->add_apron

Sources

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Retrosynthesis Analysis

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(2s)-1-(Methylamino)propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.